N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazinone derivative featuring:
- A 4-methylphenyl substituent at the pyrazolo core.
- A 4-chloro-3-(trifluoromethyl)phenyl group linked via an acetamide moiety.
- A 4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl heterocyclic scaffold.
Properties
Molecular Formula |
C22H16ClF3N4O2 |
|---|---|
Molecular Weight |
460.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H16ClF3N4O2/c1-13-2-4-14(5-3-13)18-11-19-21(32)29(8-9-30(19)28-18)12-20(31)27-15-6-7-17(23)16(10-15)22(24,25)26/h2-11H,12H2,1H3,(H,27,31) |
InChI Key |
IZTJTNXEEBTNIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the core pyrazolo[1,5-a]pyrazinyl structure, followed by the introduction of the chloro and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step involves the acylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in derivatives with different functional groups.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo Core
Core Heterocycle Modifications
Substituent Position and Electronic Effects
Bioactivity Comparisons
- Key Insight : While bioactivity data for the target compound is unavailable, structural analogs with pyrazolo-pyrimidine () and quinazoline () cores demonstrate that electron-withdrawing groups (e.g., Cl, CF3) enhance bioactivity .
Critical Analysis of Substituent Effects
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound has a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The molecular formula is and it has a molecular weight of approximately 466.29 g/mol. Its structural features contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClF3N3O |
| Molecular Weight | 466.29 g/mol |
| Physical State | Solid |
| Melting Point | 75 °C |
| Purity | >98% (GC) |
Anticancer Potential
Research indicates that derivatives of this compound exhibit significant anticancer properties. The compound's structure allows it to interact with multiple kinase pathways involved in tumor growth and angiogenesis. Specifically, it targets serine/threonine kinases and receptor tyrosine kinases, similar to the mechanisms observed in the drug sorafenib, which is known for its efficacy against various cancers .
The biological activity is primarily attributed to the inhibition of key signaling pathways involved in cancer cell proliferation. The compound acts on:
- RAF Kinase : Involved in the MAPK/ERK signaling pathway.
- VEGFR : Plays a crucial role in angiogenesis.
- PDGFR : Implicated in cell growth and division.
These interactions suggest that the compound may serve as a multi-targeted agent against cancer cells.
Anti-inflammatory Effects
In addition to its anticancer properties, derivatives of pyrazolo[1,5-a]pyrazines have shown anti-inflammatory effects. Studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This property makes them potential candidates for treating inflammatory diseases .
Study 1: Antitumor Activity
A study conducted on cell lines demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating higher potency.
Study 2: In Vivo Efficacy
In vivo studies using murine models have shown promising results where administration of the compound led to reduced tumor size and improved survival rates compared to control groups. The mechanism was linked to the downregulation of angiogenic markers such as VEGF and reduced proliferation markers like Ki67.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
